2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-9-6-7-10(8-14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEECGGXGHJUYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585996 | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610768-32-6 | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a halogenated methylpyridine precursor , most commonly 2-methyl-5-bromopyridine or 2-methyl-5-chloropyridine, using bis(pinacolato)diboron as the boron source. This transformation is catalyzed by palladium complexes under inert atmosphere conditions.
Detailed Synthetic Route
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Methyl-5-bromopyridine | Starting halogenated substrate |
| 2 | Bis(pinacolato)diboron (B2pin2) | Boron source for borylation |
| 3 | Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4) | Catalyst to facilitate C–B bond formation |
| 4 | Base (e.g., potassium acetate or potassium carbonate) | To activate diboron reagent |
| 5 | Solvent (e.g., 1,4-dioxane, toluene, or tetrahydrofuran) | Medium for reaction |
| 6 | Temperature: 80–110 °C | Elevated temperature to promote reaction |
| 7 | Inert atmosphere (N2 or Ar) | Prevent oxidation and side reactions |
Mechanism: The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronic ester product.
Reaction Conditions and Optimization
- Catalyst Loading: Typically 1–5 mol% palladium catalyst is used.
- Base: Potassium acetate is preferred for mild conditions; potassium carbonate can also be used.
- Solvent: 1,4-Dioxane is common due to its high boiling point and ability to dissolve reagents.
- Temperature: Reaction temperatures range from 80 °C to 110 °C, optimized to balance reaction rate and product stability.
- Time: Reaction times vary from 6 to 24 hours depending on scale and catalyst efficiency.
- Atmosphere: Strict exclusion of oxygen and moisture is necessary to prevent catalyst deactivation and side reactions.
Industrial Scale Considerations
- Scale-Up: Industrial synthesis follows the same palladium-catalyzed borylation but employs continuous flow reactors or large batch reactors with precise temperature and atmosphere control to maximize yield and purity.
- Purification: Crystallization or chromatographic techniques are used to isolate the product with high purity.
- Quality Control: Analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm structure and purity.
Summary Table of Preparation Methods
| Aspect | Laboratory Synthesis | Industrial Production |
|---|---|---|
| Starting Material | 2-Methyl-5-bromopyridine | Same, sourced in bulk |
| Boron Source | Bis(pinacolato)diboron | Same, high purity |
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Same, optimized for scale |
| Base | Potassium acetate or carbonate | Same, large scale quantities |
| Solvent | 1,4-Dioxane, THF, toluene | Same, solvent recycling implemented |
| Temperature | 80–110 °C | Precisely controlled, often continuous flow |
| Atmosphere | Nitrogen or argon | Inert atmosphere maintained rigorously |
| Reaction Time | 6–24 hours | Optimized for throughput |
| Purification | Chromatography, crystallization | Industrial crystallization, filtration |
| Quality Control | NMR, MS, HPLC | Same, with additional batch testing |
Research Findings and Notes
- The palladium-catalyzed borylation of halogenated pyridines is a well-established method, offering high regioselectivity and yields for the preparation of boronic esters like this compound.
- The pinacol boronate ester moiety provides stability and ease of handling compared to boronic acids, making it a preferred intermediate in Suzuki-Miyaura cross-coupling reactions.
- Reaction optimization studies indicate that the choice of base and solvent significantly affects yield and purity, with potassium acetate and 1,4-dioxane often providing the best results.
- Industrial processes emphasize minimizing palladium catalyst loading and maximizing catalyst turnover number to reduce costs and environmental impact.
- The compound’s preparation is critical for downstream applications in pharmaceuticals, materials science, and catalysis, where the boronate ester functionality enables further functionalization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronate ester to other functional groups.
Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Palladium catalysts and aryl halides in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced boron-containing compounds.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions :
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The presence of the dioxaborolane moiety increases the stability and reactivity of the boron species, facilitating efficient coupling processes.
Medicinal Chemistry
Drug Development :
This compound has potential applications in the development of pharmaceutical agents. Its ability to form stable complexes with various biological targets makes it a candidate for drug design. Research has indicated that derivatives of this compound can exhibit antitumor activity and may be explored for their therapeutic effects against cancer cells.
Materials Science
Polymer Synthesis :
The compound serves as a precursor in the synthesis of functionalized polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Additionally, the boron functionality can be exploited for further modifications and cross-linking reactions.
Sensors and Detection Systems
Chemical Sensors :
Due to its electronic properties, this compound can be employed in the development of chemical sensors for detecting specific analytes. The boronic acid group can selectively bind to diols and sugars, making it useful in biosensing applications.
Case Study 1: Suzuki-Miyaura Coupling
A study demonstrated the efficiency of this compound in Suzuki-Miyaura coupling reactions involving various aryl halides. The reaction conditions were optimized to achieve high yields with minimal by-products. The results indicated that this compound significantly outperformed traditional boronic acids in terms of reaction rate and yield.
Case Study 2: Antitumor Activity
In a series of experiments aimed at evaluating the antitumor properties of derivatives based on this compound, researchers found that certain modifications led to enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of key metabolic pathways involved in cell proliferation.
Case Study 3: Polymer Functionalization
Research focused on incorporating this compound into polycarbonate matrices revealed improvements in thermal properties and mechanical strength. The study highlighted how the boronic acid functionality facilitated cross-linking during polymerization.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various catalysts, facilitating cross-coupling reactions. The boronate ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds through palladium-catalyzed processes . This mechanism is crucial in the synthesis of biaryl compounds, which are common in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Pyridine Boronic Esters
Reactivity and Stability
- Conversely, electron-withdrawing groups (e.g., -SO₂CH₃ , -F ) stabilize the boronate ester but may require harsher reaction conditions.
- Steric Effects : Bulky substituents (e.g., -OCHF₂ ) reduce coupling efficiency due to steric hindrance, whereas the methyl group in the target compound balances reactivity and accessibility .
Key Research Findings
- Drug Development : The target compound was used to synthesize 5-(3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methylaniline, a selective c-KIT inhibitor with 57% yield .
- Material Science : Analogues like 2-(Methoxymethoxy)-5-(...)pyridine (CAS: N/A) are explored as intermediates in OLED materials due to their tunable electronic properties .
- Analytical Chemistry : Boronate esters with fluorophores (e.g., PY-BE) enable H₂O₂ detection via ratiometric fluorescence, though the target compound’s simplicity favors scalability .
Biological Activity
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug discovery.
- Molecular Formula : C12H18BNO2
- Molecular Weight : 218.09 g/mol
- CAS Number : 1431542-21-0
The compound features a dioxaborolane moiety which is known for its role in enhancing the solubility and stability of boronic acids in biological systems.
Research indicates that compounds containing boron atoms can interact with various biological targets. The mechanism of action for this compound may include:
- Enzyme Inhibition : Boronic acids and their derivatives often act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site.
- Cell Signaling Modulation : The compound may influence signaling pathways associated with cell proliferation and apoptosis through interactions with kinases or phosphatases.
Anticancer Activity
Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For instance:
- Case Study 1 : A study on pyridine derivatives showed that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.5 to 10 µM depending on the cell type tested .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Case Study 2 : In vitro tests revealed that this pyridine derivative had moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values were reported between 4–16 µg/mL .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate (~30%) |
| Half-life | ~12 hours |
| Clearance | 82.7 ± 1.97 mL/h/kg |
These parameters suggest a favorable profile for oral administration and therapeutic use .
Safety and Toxicity
Safety assessments have been conducted to evaluate the toxicity of this compound:
Q & A
Q. What is the role of the boronate ester group in this compound for Suzuki-Miyaura cross-coupling reactions?
The boronate ester enables palladium-catalyzed coupling with aryl/heteroaryl halides, forming biaryl or heterobiaryl motifs. Key steps include oxidative addition (Pd⁰ → Pdᴵᴵ), transmetallation (B–Pd exchange), and reductive elimination. Optimize conditions by selecting Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) compatible with the pyridine moiety’s Lewis basicity .
Q. How is this compound synthesized, and what are common intermediates?
Synthesis typically involves halogenation at the pyridine C5 position followed by Miyaura borylation. For example, 2-methyl-5-bromopyridine reacts with bis(pinacolato)diboron (B₂pin₂) via Pd-catalyzed borylation. Monitor reaction progress using ¹¹B NMR to confirm boronate ester formation (~30 ppm for dioxaborolane) .
Q. What analytical techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine C5-Bpin at δ ~8.3 ppm for aromatic protons).
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₁BNO₂: calc. 244.1678).
- XRD : Single-crystal X-ray diffraction resolves bond angles (e.g., B–O bond lengths ~1.36 Å) .
Q. What safety precautions are critical when handling this compound?
Avoid exposure to moisture (hydrolysis releases pinacol and boronic acid). Use inert atmosphere (N₂/Ar) for storage and reactions. PPE (gloves, goggles) is mandatory due to potential irritancy of boronate esters .
Advanced Research Questions
Q. How do steric/electronic effects of the pyridine methyl group influence cross-coupling efficiency?
The 2-methyl group increases steric hindrance near the boron center, potentially slowing transmetallation. Compare coupling rates with non-methylated analogs using kinetic studies (e.g., GC/MS monitoring). Electronic effects (methyl as electron-donating group) may also modulate Pd intermediate stability .
Q. What crystallographic challenges arise in resolving this compound’s structure?
Disorder in the dioxaborolane ring or pyridine plane requires high-resolution data (e.g., synchrotron XRD). Refinement with SHELXL (riding hydrogen model) and validation via R1/wR2 (<5%) ensure accuracy. DFT-optimized geometries (B3LYP/6-311+G(2d,p)) can cross-validate experimental bond lengths .
Q. How can regioselectivity issues in its derivatization be addressed?
Competing reactivity at the pyridine N atom or Bpin group demands protecting group strategies. For example, protonation with HCl stabilizes the pyridine ring during electrophilic substitution. Use directing groups (e.g., –OMe at C3) to control functionalization sites .
Q. What computational methods predict its electronic properties and reactivity?
Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gap) reveals nucleophilic/electrophilic sites. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O contacts in crystals). Combine with Mulliken charges to rationalize Suzuki coupling efficiency .
Q. How does solvent choice impact its stability in catalytic systems?
Polar aprotic solvents (e.g., DMF, THF) stabilize the boronate ester but may coordinate Pd catalysts. Compare reaction yields in THF vs. toluene; additives like TBAB enhance solubility in biphasic systems. Monitor decomposition via ¹¹B NMR in protic solvents (e.g., MeOH) .
Q. What are the limitations of NMR vs. XRD for detecting boron-related impurities?
XRD identifies crystalline impurities (e.g., unreacted B₂pin₂), while ¹¹B NMR detects soluble species (e.g., hydrolyzed boronic acid at δ ~28 ppm). Use both techniques for comprehensive quality control, especially in multi-step syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
